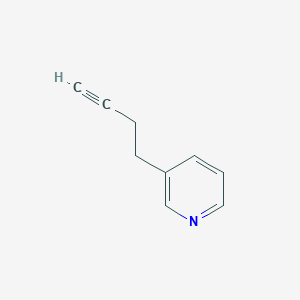

3-丁-3-炔-1-基吡啶

描述

3-But-3-yn-1-ylpyridine is a compound that is part of a series of alkynyl-substituted pyrazine and pyridine derivatives . These compounds are predominantly used as building blocks for the construction of target molecules . They are known to be very reactive and are used as attractive precursors to a number of heterocyclic compounds .

Synthesis Analysis

These compounds are synthesized by the palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . The nature of the heteroaromatic ring and the substituents of the alkyne moiety affect their stability .Chemical Reactions Analysis

These alkynyl-substituted nitrogen heterocycles have been used in various chemical reactions. They have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities, the preparation of neuronal acetylcholine-gated ion channel agonists, and the synthesis of naphthofurans and γ-butyrolactol ether derivatives .科学研究应用

铜(II)/双-(2,6-二吡唑-1-基吡啶)中心研究

已经进行了配体取代对铜(II)/双-(2,6-二吡唑-1-基吡啶)中心影响的研究,涉及配合物Cu(L4)22的合成,其中L4代表2,6-二吡唑-1-基吡啶的衍生物。这项研究提供了对这些配合物中铜离子的结构行为的见解,这与配位化学领域相关(Solanki 等,2001)。

1,2,4-三唑-3-基吡啶的合成

另一个研究领域涉及一系列N-未取代的1,2,4-三唑-3-基吡啶的制备,最初检查了它们的抗关节炎特性。这项研究与了解这些化合物的合成和潜在生物学应用有关(Browne,1976)。

超酸中共轭烯炔酮的研究

超酸CF3SO3H中共轭1,5-二芳基戊-2-烯-4-炔-1-酮的研究突出了它们转化为茚满酮或茚满衍生物。这项研究提供了对这些化合物在超酸性条件下的化学行为和转化途径的重要见解(Saulnier 等,2016)。

金钳型配合物的合成

对包括2,6-双吡唑基吡啶衍生物在内的新型金钳型配合物的合成和表征的研究对潜在抗肿瘤剂的开发具有影响。这项研究探索了这些配合物与DNA的相互作用及其细胞毒性作用(Radisavljević 等,2018)。

合成和电荷转移配合物

1,4-二(n-吡啶基)丁-1,3-二炔的合成及其电荷转移配合物的形成为有机合成领域和电荷转移性质的研究提供了有价值的信息(Rodríguez 等,1997)。

OLED 的双极性主体材料

作为 OLED(有机发光二极管)双极性主体材料中的电子传输单元,3-(1H-吡唑-1-基)吡啶的研究对于开发高效的蓝色、绿色和白色磷光 OLED 具有重要意义(Li 等,2016)。

安全和危害

属性

IUPAC Name |

3-but-3-ynylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-3-5-9-6-4-7-10-8-9/h1,4,6-8H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKPYBAXHUSNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-But-3-yn-1-ylpyridine | |

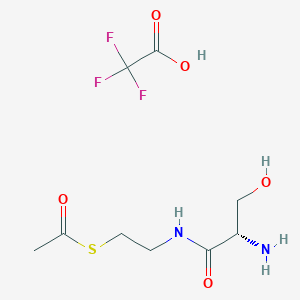

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)